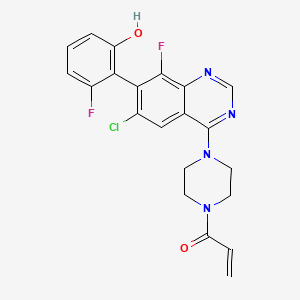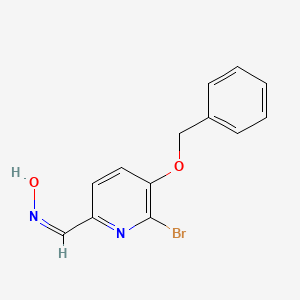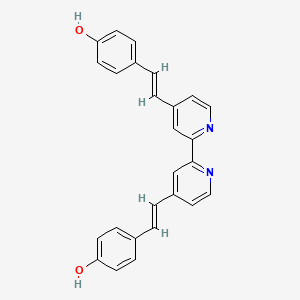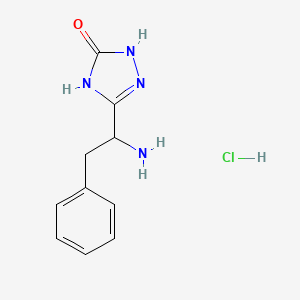
(S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one
Overview
Description
“(S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 1698055-85-4. It has a molecular weight of 430.84 and a molecular formula of C21H17ClF2N4O2 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dry environment between 2-8°C. The compound is moderately soluble with a Log S (ESOL) of -5.14 .Scientific Research Applications
Antibacterial and Antifungal Activities
The compound shows promising antibacterial and antifungal properties. Kumar, Rajnish, and Mazumdar (2021) synthesized derivatives including Terazosin hydrochloride and evaluated their antibacterial activity against various bacteria like E. coli and Staphylococcus aureus. The derivatives showed potent activity compared to the standard drug ciprofloxacin (Kumar, Rajnish, & Mazumdar, 2021). Similarly, Babu, Srinivasulu, and Kotakadi (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and found some of these compounds to have significant antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Antitumor Applications
Li, Chen, Hu, Zhu, Liu, Fu, Wang, and Ouyang (2020) found that quinazoline derivatives containing piperazine analogs exhibit potent antiproliferative activities against various cancer cell lines. One of the derivatives showed significant biological activity, almost equivalent to the control gefitinib (Li et al., 2020). Shaharyar, Ali, and Abdullah (2007) also synthesized quinolinone derivatives with antiproliferative properties against human lung tumor cell lines (Shaharyar, Ali, & Abdullah, 2007).
Synthesis and Characterization
Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, and Demirbas (2013) conducted a study on norfloxacin derivatives containing 1,3-thiazole or 1,3-thiazolidin moiety. They characterized the compounds and screened them for antimicrobial activities, with some exhibiting excellent activity (Menteşe et al., 2013). Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone and studied their antibacterial activity against various bacterial strains (Patel, Patel, & Chauhan, 2007).
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, which means it’s harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of ARS-1620 is the KRAS G12C mutation . This mutation is one of the most common genetic alterations in non-small cell lung cancer (NSCLC) and has posed a great therapeutic challenge over the past decades .
Mode of Action
ARS-1620 binds covalently to the GDP-bound KRAS G12C and traps it in the inactive conformation . This interaction is facilitated by a newly unearthed switch II pocket (S-IIP) that is present only in the inactive GDP-bound form of KRAS G12C .
Biochemical Pathways
Once activated, KRAS activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting KRAS G12C, ARS-1620 disrupts these pathways, thereby inhibiting cell proliferation .
Pharmacokinetics
ARS-1620 is an atropisomeric selective KRAS G12C inhibitor with desirable pharmacokinetic properties . It is orally bioavailable and exhibits excellent oral bioavailability in mice .
Result of Action
ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to be highly efficacious as a single agent in multiple human cancer cell line- and patient-derived mouse xenograft tumor models .
Action Environment
The efficacy of ARS-1620 can be influenced by various environmental factors. For instance, resistance to ARS-1620 can develop due to cellular, molecular, and genetic mechanisms . Understanding these factors is crucial for the design, testing, and clinical application of KRAS G12C inhibitors .
properties
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)


![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)





![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)